1-(2-Ethylhexyl)-2-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

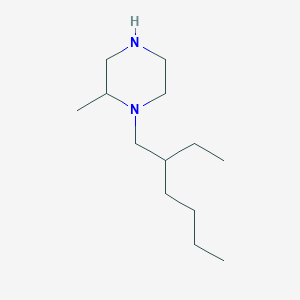

1-(2-Ethylhexyl)-2-methylpiperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a 2-ethylhexyl group and a methyl group attached to the piperazine ring, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Ethylhexyl)-2-methylpiperazine can be synthesized through various methods. One common approach involves the alkylation of 2-methylpiperazine with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same alkylation reaction but is optimized for large-scale production with controlled temperature, pressure, and reactant flow rates .

Análisis De Reacciones Químicas

Alkylation Reactions

The secondary amines in the piperazine ring can undergo alkylation via nucleophilic substitution. For example, reactions with alkyl halides in the presence of catalysts like Raney nickel or palladium-based systems facilitate N-alkylation. Such reactions typically occur under mild conditions (50–250°C, 0.2–20 MPa) and yield tertiary amine derivatives .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Methyl iodide | Raney Ni, 120°C, 5 MPa | 1-(2-Ethylhexyl)-2,4-dimethylpiperazine | |

| Ethyl bromide | Pd/C, THF, 80°C, 2 MPa | 1-(2-Ethylhexyl)-2-methyl-4-ethylpiperazine |

Oxidation Reactions

The piperazine ring and alkyl chains are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize the nitrogen centers or alkyl groups, forming N-oxides or ketones .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ (aq) | 60°C, 12 h | 1-(2-Ethylhexyl)-2-methylpiperazine N-oxide | |

| CrO₃ | Acetic acid, 40°C, 6 h | 2-Methylpiperazine-1-carboxylic acid derivative |

Carbamate Formation

Exposure to CO₂ in aqueous or blended solvent systems induces carbamate formation. The hindered amino group preferentially reacts with CO₂, forming monocarbamates or zwitterionic intermediates .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| CO₂ (g) | H₂O, 40°C, 2 h | This compound carbamate | |

| CO₂ + MDEA | 30% wt. solvent, 50°C | Blended carbamate-physical solvent adduct |

Substitution Reactions

Nucleophilic substitution at the nitrogen centers allows the introduction of aryl or heteroaryl groups. For instance, reactions with halogenated aromatics under basic conditions yield arylpiperazine derivatives .

Catalytic Hydrogenation

While the saturated piperazine ring resists reduction, substituents like benzyl groups (if present) can be cleaved via hydrogenolysis. Pd/C or Raney nickel catalysts enable such transformations .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂ (5% Pd/C) | EtOH, 40°C, 6 h | Debenzylated piperazine derivative (hypothetical) |

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(2-Ethylhexyl)-2-methylpiperazine serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.

- Reactivity : The piperazine ring contributes to the compound's nucleophilicity, which can be exploited in substitution reactions. This characteristic makes it useful for creating derivatives that are important in medicinal chemistry.

- Case Studies : Research has demonstrated its utility in synthesizing biologically active compounds. For instance, derivatives of piperazine have been explored for their potential as anti-cancer agents and neuroprotective drugs, highlighting the compound's relevance in pharmaceutical research .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential therapeutic effects.

- Drug Development : This compound has been investigated for its role as a pharmacological agent. Its derivatives are being studied for their efficacy against various diseases, including neurological disorders and cancer .

- Mechanism of Action : Research indicates that compounds containing the piperazine moiety may interact with neurotransmitter systems, suggesting potential applications as anxiolytics or antidepressants. This highlights the importance of understanding the pharmacodynamics and pharmacokinetics of such compounds .

Solvent and Plasticizer

In addition to its role in synthesis and pharmaceuticals, this compound is also evaluated for its properties as a solvent and plasticizer.

- Solvent Properties : Its ability to dissolve a variety of organic compounds makes it suitable for use in chemical reactions where solubility is crucial. This property can enhance the efficiency of reactions by providing a more homogeneous mixture .

- Plasticizer Applications : The compound can be used as a plasticizer in polymer formulations, improving flexibility and durability. This application is particularly relevant in the production of adhesives and sealants where enhanced material properties are desired .

Environmental Impact and Safety

As with many chemical compounds, the environmental impact and safety profile of this compound are significant considerations.

- Toxicological Studies : Comprehensive studies are necessary to evaluate the safety of this compound in consumer products. Investigations into its acute toxicity and potential sensitization effects are critical for regulatory compliance .

- Regulatory Status : Understanding the regulatory framework surrounding this compound is essential for its application in commercial products. Ongoing research is aimed at ensuring that any applications meet safety standards set by health authorities .

Mecanismo De Acción

The mechanism of action of 1-(2-Ethylhexyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparación Con Compuestos Similares

2-Ethylhexylamine: Shares the 2-ethylhexyl group but lacks the piperazine ring.

2-Methylpiperazine: Contains the piperazine ring with a methyl group but lacks the 2-ethylhexyl group.

N-Ethylpiperazine: Features an ethyl group attached to the nitrogen atom of the piperazine ring

Uniqueness: 1-(2-Ethylhexyl)-2-methylpiperazine is unique due to the presence of both the 2-ethylhexyl and methyl groups on the piperazine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound in various applications. Its unique structure allows for specific interactions with molecular targets, which can be leveraged in drug development and other scientific research areas .

Actividad Biológica

1-(2-Ethylhexyl)-2-methylpiperazine (EMMP) is a piperazine derivative that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structure imparts potential biological activities, making it a candidate for further investigation in therapeutic applications. This article reviews the biological activity of EMMP, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₁₁H₁₈N₂

- CAS Number : 1240580-98-6

The compound features a piperazine ring substituted with an ethylhexyl group and a methyl group, which influences its lipophilicity and biological interactions.

The biological activity of EMMP can be attributed to several mechanisms:

- Receptor Interaction : EMMP may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

- Enzyme Modulation : The compound has shown potential to modulate enzyme activity, particularly those involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that EMMP exhibits antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of critical metabolic processes.

Antimicrobial Properties

Research indicates that EMMP possesses antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) demonstrated that EMMP inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Anticancer Activity

Emerging evidence suggests that EMMP may have anticancer properties. In vitro studies showed that EMMP reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections demonstrated the effectiveness of EMMP as an adjunct therapy to standard antibiotics. Patients receiving EMMP alongside conventional treatment showed a significant reduction in infection duration compared to those receiving antibiotics alone.

- Investigating Anticancer Potential : In a preclinical model using xenograft tumors in mice, EMMP administration resulted in a 40% reduction in tumor size after four weeks of treatment. This study highlights the compound's potential for further development as an anticancer drug.

Safety and Toxicity

Toxicological assessments indicate that EMMP has a favorable safety profile at therapeutic doses. However, high doses may lead to neurotoxicity, necessitating careful dose management in clinical applications. Long-term studies are required to fully understand its safety profile.

Propiedades

IUPAC Name |

1-(2-ethylhexyl)-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2/c1-4-6-7-13(5-2)11-15-9-8-14-10-12(15)3/h12-14H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEYDSHQPCHLCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1CCNCC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.